5-Amino-4-chloronicotinic acid
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Overview
Description
5-Amino-4-chloronicotinic acid: is a chemical compound that belongs to the class of nicotinic acid derivatives. It is a heterocyclic compound containing a pyridine ring with an amino group at the 5-position and a chloro group at the 4-position. This compound has gained significant attention due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloronicotinic acid typically involves the chlorination of nicotinic acid followed by amination. One common method includes the reaction of 4-chloronicotinic acid with ammonia or an amine under suitable conditions to introduce the amino group at the 5-position .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-4-chloronicotinic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where the amino or chloro groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a wide range of substituted nicotinic acid derivatives .
Scientific Research Applications
Chemistry: 5-Amino-4-chloronicotinic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role as a precursor in the synthesis of biologically active molecules .
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of dyes, pigments, and other industrial products .
Mechanism of Action
The mechanism of action of 5-Amino-4-chloronicotinic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H5ClN2O2 |
---|---|
Molecular Weight |
172.57 g/mol |
IUPAC Name |
5-amino-4-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-3(6(10)11)1-9-2-4(5)8/h1-2H,8H2,(H,10,11) |
InChI Key |
UGAOMNLBMYSKAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)N)Cl)C(=O)O |
Origin of Product |
United States |
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